molecular formula C7H5N3O B11775182 4-Cyanonicotinamide CAS No. 3423-44-7

4-Cyanonicotinamide

Cat. No.: B11775182
CAS No.: 3423-44-7
M. Wt: 147.13 g/mol
InChI Key: MIEZARLQYYEJHI-UHFFFAOYSA-N
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Description

4-Cyanonicotinamide is an organic compound with the molecular formula C7H5N3O. It is a derivative of nicotinamide, where a cyano group is attached to the fourth position of the pyridine ring.

Properties

CAS No.

3423-44-7

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

4-cyanopyridine-3-carboxamide

InChI

InChI=1S/C7H5N3O/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,(H2,9,11)

InChI Key

MIEZARLQYYEJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanonicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thionyl chloride to form 4-cyanonicotinoyl chloride, which is then treated with ammonia to yield this compound . Another method involves the direct cyanation of nicotinamide using cyanogen bromide under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-cyanonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, such as those involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

    Nicotinamide: A precursor to 4-cyanonicotinamide, lacking the cyano group.

    4-Aminonicotinamide: A reduction product of this compound.

    4-Cyanonicotinic Acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

4-Cyanonicotinamide (4-CNA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a derivative of nicotinamide, characterized by the presence of a cyano group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

  • Molecular Formula: C6_6H6_6N2_2O
  • Molecular Weight: 134.12 g/mol

Anticancer Activity

Recent studies have shown that 4-CNA exhibits significant anticancer properties. Notably, it has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50_{50} (μM)
Caco-21.5
HepG-231.5
MDA-MB-23162.5
A54985

The compound showed the highest cytotoxicity against the Caco-2 cell line, with an IC50_{50} value of 1.5 μM, indicating its potential as a therapeutic agent for colorectal cancer .

The mechanism by which 4-CNA exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation: The compound significantly inhibits cell migration and healing in Caco-2 cells, suggesting its role in preventing metastasis.
  • Induction of Apoptosis: Studies indicate that 4-CNA induces apoptosis in cancer cells by down-regulating anti-apoptotic genes such as Bcl-2 and Survivin while affecting TGF gene expression levels .
  • VEGFR-2 Inhibition: The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. Its IC50_{50} against VEGFR-2 was found to be comparable to established inhibitors like Sorafenib .

Study on Anticancer Effects

A notable study investigated the effects of 4-CNA on various cancer cell lines. The results demonstrated that treatment with the compound led to significant morphological changes in cancer cells, indicating apoptosis. The expression levels of apoptosis-related genes were assessed, revealing a marked down-regulation of Bcl-2 and Survivin, which are known to inhibit apoptotic pathways .

In Vivo Studies

While most studies focus on in vitro activity, there is a growing interest in evaluating the in vivo efficacy of 4-CNA. Preliminary animal studies suggest that administration of the compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.

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